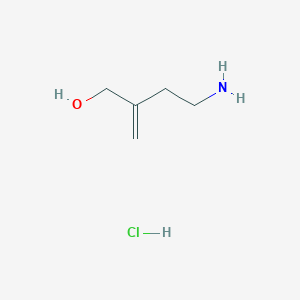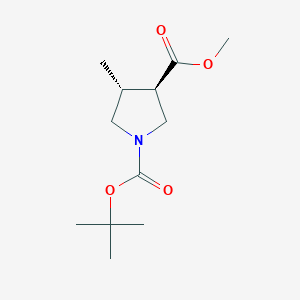
1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chiral Applications
1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate and its analogs have been synthesized from basic amino acids and utilized in various asymmetric syntheses, demonstrating their versatility as chiral auxiliaries or building blocks in the construction of complex molecules. For instance, derivatives synthesized from L-aspartic acid have been applied on a large scale for the synthesis of chiral aminopyrrolidines, highlighting their role in producing enantiomerically pure compounds with high diastereoselectivity (Yoshida et al., 1996). Similarly, N-tert-butanesulfinyl imines derived from tert-butanesulfinamide showcase their use as intermediates for the asymmetric synthesis of a broad spectrum of amines, emphasizing the compound's utility in generating chiral amines (Ellman et al., 2002).
Catalysis and Phase-Transfer Reactions
The compound and its related structures have found applications in catalytic processes and phase-transfer reactions. For example, tert-butyl esters and 3-cyanopyrrolidines have been prepared through phase-transfer-catalyzed reactions, indicating the potential of these compounds in facilitating chemical transformations under phase-transfer conditions (Pashkuleva et al., 2000).
Multicomponent Reactions and Tautomerism Studies
The versatility of this compound is further demonstrated in multicomponent reactions, where its derivatives are crucial in the synthesis of polysubstituted aminopyrroles and their bicyclic analogues. Such applications underline the compound's role in enabling complex chemical syntheses (Qiu et al., 2017). Moreover, studies on 3-hydroxypyrroles have elucidated the tautomerism of derivatives, providing valuable insights into the factors governing the tautomeric balance of such compounds (Momose et al., 1979).
NMR Tagging and Ligand Synthesis
The compound's derivatives have also been explored as NMR tags for studying high-molecular-weight systems and measuring ligand binding affinities, showcasing their potential in biochemical research (Chen et al., 2015). Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in drug development, underscores the utility of this chemical class in pharmaceutical research (Xin-zhi, 2011).
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLMQZWHOQIEZ-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

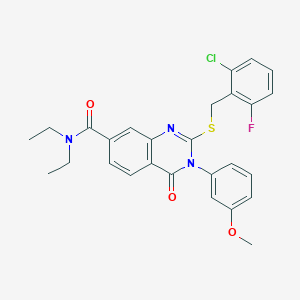
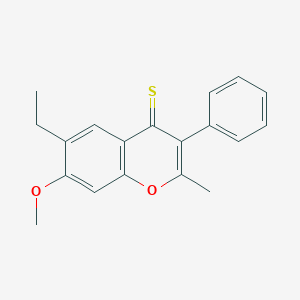

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)
![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

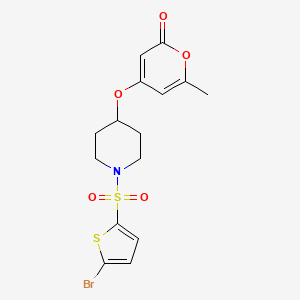
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
